molecular formula C17H21N3O5 B14152864 5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 842973-95-9

5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione

Cat. No.: B14152864
CAS No.: 842973-95-9
M. Wt: 347.4 g/mol
InChI Key: HNFNCVSSJANGLU-UHFFFAOYSA-N
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Description

    Reagents: 3,5-Dimethoxybenzylamine, acetic anhydride.

    Conditions: The reaction is typically conducted at room temperature with stirring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the dimethoxy-benzylamino group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

  • Step 1: Preparation of Pyrimidine Core

      Reagents: Urea, malonic acid, and ammonium acetate.

      Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-4-aminopyrimidines
  • Pyrimido[4,5-d]pyrimidines
  • Benzimidazoles

Uniqueness

5-[1-(3,5-Dimethoxy-benzylamino)-ethylidene]-1,3-dimethyl-pyrimidine-2,4,6-trione stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

842973-95-9

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

5-[N-[(3,5-dimethoxyphenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C17H21N3O5/c1-10(14-15(21)19(2)17(23)20(3)16(14)22)18-9-11-6-12(24-4)8-13(7-11)25-5/h6-8,21H,9H2,1-5H3

InChI Key

HNFNCVSSJANGLU-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC(=CC(=C1)OC)OC)C2=C(N(C(=O)N(C2=O)C)C)O

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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